Tinostamustine
Overview
Description
Tinostamustine, also known as EDO-S101, is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It is an alkylating deacetylase inhibitor molecule . It has been used in trials studying the treatment of Hodgkin Lymphoma (HL) and other haematological malignancies .
Physical And Chemical Properties Analysis
Tinostamustine is a small molecule with a molecular weight of 415.36 . Unfortunately, the search results do not provide further details about its physical and chemical properties.
Scientific Research Applications
Enhancing Anti-Myeloma Effects : Tinostamustine, a novel alkylating and deacetylase inhibiting molecule, has shown promising results in enhancing the anti-myeloma effects of daratumumab in preclinical models of multiple myeloma, both as a monotherapy and in combination with bortezomib (Díaz-Tejedor et al., 2022).
Application in Solid Tumors : A Phase I study demonstrated the safety, pharmacokinetics, and efficacy of tinostamustine in patients with advanced solid tumors, including sarcoma, small cell lung cancer, breast cancer, and ovarian cancer. The study found that tinostamustine was generally well-tolerated in patients with limited treatment options (Mita et al., 2019).
Treatment of Hodgkin Lymphoma : Tinostamustine showed potential in treating relapsed/refractory Hodgkin Lymphoma, with a phase I study indicating its tolerability and signals of efficacy (Ghesquières et al., 2021).
Dose Escalation in Solid Tumors : Another study on dose escalation in patients with advanced solid tumors reported that tinostamustine was generally well tolerated and showed preliminary signs of efficacy across diverse tumor types (Mita et al., 2019).
Synergistic Effects with Radiotherapy in Glioblastoma : Tinostamustine, as an alkylating deacetylase inhibitor, showed antitumor effects and synergistic interaction with radiotherapy in preclinical models of glioblastoma (Festuccia et al., 2018).
Potential COVID-19 Treatment : Tinostamustine was identified as a potential inhibitor of SARS-CoV-2 main protease in a drug-repositioning campaign, although it did not inhibit the proliferation of SARS-CoV-2 in cellular models (Gori et al., 2023).
Future Directions
properties
IUPAC Name |
7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISXTRIGVCKQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tinostamustine | |
CAS RN |
1236199-60-2 | |
Record name | Tinostamustine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tinostamustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TINOSTAMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.